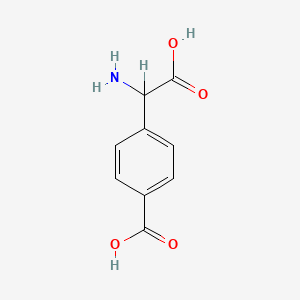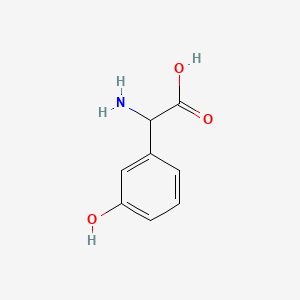
16,16-Dimetil prostaglandina E2
Descripción general
Descripción
16,16-Dimetil Prostaglandina E2 (dmPGE2) es un análogo sintético de la Prostaglandina E2. Las prostaglandinas son compuestos lipídicos que desempeñan funciones similares a las hormonales en el cuerpo. dmPGE2 es conocido por su mayor estabilidad y resistencia a la degradación metabólica, lo que lo convierte en una herramienta valiosa en la investigación científica .
Aplicaciones Científicas De Investigación
16,16-Dimetil Prostaglandina E2 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como compuesto modelo para estudiar el comportamiento de las prostaglandinas y sus análogos.
Biología: Empleado en estudios de vías de señalización celular y la regulación de procesos fisiológicos.
Mecanismo De Acción
El principal mecanismo de acción de 16,16-Dimetil Prostaglandina E2 implica la activación de los receptores de prostaglandina E, particularmente EP2 y EP4. Esta activación conduce a una cascada de eventos de señalización intracelular, incluida la producción de monofosfato de adenosina cíclico (cAMP). Estas vías juegan un papel crítico en la modulación de las respuestas inflamatorias, la vasodilatación y la protección de la mucosa gastrointestinal .
Análisis Bioquímico
Biochemical Properties
16,16-Dimethyl Prostaglandin E2 is a competitive inhibitor of 15-hydroxy prostaglandin dehydrogenase (15-hydroxy PGDH) . It acts as an agonist on most prostaglandin E (EP) receptor subtypes . The Kd for activation of isolated EP2 receptors is about 1 nM .
Cellular Effects
16,16-Dimethyl Prostaglandin E2 has been shown to enhance hematopoietic stem cell homing, survival, and proliferation . It increases hematopoietic stem and progenitor cell (HSPC) numbers in zebrafish aorta-gonad-mesonephros (AGM) region and mouse bone marrow . It mediates the effects of WNT on zebrafish HSPC self-renewal .
Molecular Mechanism
It is known to stimulate hematopoiesis by activating the Wnt signaling pathway, which increases cellular levels of beta-catenin, a subunit of the cadherin protein complex .
Temporal Effects in Laboratory Settings
16,16-Dimethyl Prostaglandin E2 has a prolonged half-life in vivo due to its resistance to metabolism by 15-hydroxy PGDH . It has been shown to prevent acid secretion from gastric cells during a second histamine infusion .
Dosage Effects in Animal Models
In animal models, 16,16-Dimethyl Prostaglandin E2 has been shown to delay the onset of allograft rejection . All animals developed severe rejection and died subsequently .
Metabolic Pathways
16,16-Dimethyl Prostaglandin E2 is involved in the prostanoid pathway . It inhibits 15-hydroxy PGDH, an enzyme involved in the metabolism of prostaglandins .
Transport and Distribution
The transport and distribution of 16,16-Dimethyl Prostaglandin E2 within cells and tissues are not well studied. It is known that it is resistant to metabolism by 15-hydroxy PGDH, suggesting that it may have a prolonged presence in cells .
Subcellular Localization
Given its role as an agonist on most prostaglandin E (EP) receptor subtypes , it is likely to interact with these receptors at the cell membrane.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 16,16-Dimetil Prostaglandina E2 implica la modificación de la molécula natural de Prostaglandina E2Esta modificación se logra a través de una serie de reacciones químicas, incluyendo esterificación, reducción y oxidación .
Métodos de producción industrial
La producción industrial de this compound implica la síntesis química a gran escala utilizando métodos similares a los utilizados en entornos de laboratorio, pero optimizados para la eficiencia y el rendimiento. El proceso incluye estrictas medidas de control de calidad para asegurar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
16,16-Dimetil Prostaglandina E2 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones generalmente implican temperaturas controladas y niveles de pH para garantizar el resultado deseado .
Principales productos formados
Comparación Con Compuestos Similares
Compuestos similares
Prostaglandina E2 (PGE2): La forma natural del compuesto, menos estable y más susceptible a la degradación metabólica.
15-Metil Prostaglandina E2: Otro análogo sintético con propiedades similares pero diferentes perfiles de estabilidad y actividad.
Prostaglandina F2α (PGF2α): Un compuesto relacionado con efectos fisiológicos distintos.
Singularidad
16,16-Dimetil Prostaglandina E2 es única debido a su mayor estabilidad y resistencia a la degradación metabólica, lo que la hace más efectiva en estudios a largo plazo y aplicaciones terapéuticas. Su capacidad de activar receptores específicos de prostaglandina con alta afinidad también la distingue de otros análogos .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-17,19-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOBBBBDJSWHMU-WMBBNPMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025748 | |
| Record name | 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39746-25-3 | |
| Record name | 16,16-Dimethyl-PGE2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39746-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16,16-Dimethylprostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16,16-Dimethylprostaglandin E2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16,16-DIMETHYLPROSTAGLANDIN E2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790V82VAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1662549.png)




![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)






